1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[45]dec-3-ene-2-thione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multiple steps, including the formation of the spiro linkage and the introduction of functional groups. Common synthetic routes may include:
Formation of the spiro linkage: This can be achieved through cyclization reactions, where a precursor molecule undergoes intramolecular reactions to form the spiro structure.
Introduction of functional groups: Bromine, chlorine, and sulfur atoms can be introduced through halogenation and thiolation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Use of catalysts: Catalysts can be employed to increase the efficiency of the reactions.
Control of reaction conditions: Temperature, pressure, and solvent choice can be optimized to favor the desired product formation.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, alcohols.
Substitution products: Compounds with different functional groups replacing bromine or chlorine.
Scientific Research Applications
1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Disruption of cellular processes: It may interfere with cellular processes such as signal transduction or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]decane-2-thione: A similar compound without the double bond in the spiro ring.
1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-one: A similar compound with a ketone group instead of a thione group.
Uniqueness
1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is unique due to its specific combination of functional groups and spiro structure, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-bromophenyl)-[2-(2,4-dichlorophenyl)-8-methyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrCl2N2OS/c1-13-8-10-22(11-9-13)26-19(17-7-6-16(24)12-18(17)25)21(29)27(22)20(28)14-2-4-15(23)5-3-14/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPCSCHLFKKASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrCl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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